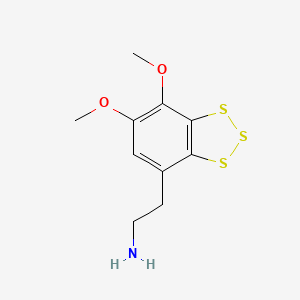

Varacin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S3 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

2-(4,5-dimethoxy-1,2,3-benzotrithiol-7-yl)ethanamine |

InChI |

InChI=1S/C10H13NO2S3/c1-12-7-5-6(3-4-11)9-10(8(7)13-2)15-16-14-9/h5H,3-4,11H2,1-2H3 |

InChI Key |

UNCWRRPZMNUQDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C(=C1)CCN)SSS2)OC |

Synonyms |

varacin A |

Origin of Product |

United States |

Natural Abundance, Isolation, and Structural Elucidation of Varacin a

Source Organisms and Ecological Niches of Varacin (B3186902) A Production

The journey of Varacin A begins in the marine environment, where it is biosynthesized by specific invertebrate organisms.

Identification of Ascidian Species (e.g., Polycitor sp.) as Primary Sources

This compound was first isolated from a species of colonial ascidian belonging to the genus Polycitor. wikipedia.orgnih.govresearchgate.net Ascidians, commonly known as sea squirts, are filter-feeding marine invertebrates found in diverse oceanic habitats. Species of the Polycitor genus, in particular, have been identified as primary producers of this compound and related polysulfide compounds. wikipedia.orgnih.gov These organisms are typically found attached to submerged rocks, corals, and man-made structures in various marine environments.

Investigation of Symbiotic Microorganismal Involvement in Production

The biosynthesis of many marine natural products is often attributed not to the host organism itself, but to symbiotic microorganisms residing within it. While direct evidence for the microbial biosynthesis of this compound within Polycitor sp. is still an area of active investigation, the structural similarities of this compound to other known microbial metabolites suggest a potential role for symbiotic bacteria in its production. The complex chemical structures of such compounds often point towards biosynthetic pathways more commonly associated with microbes than with higher organisms.

Advanced Methodologies for this compound Isolation from Complex Natural Matrices

Extracting and purifying a single compound from a complex biological matrix is a meticulous process that requires a combination of sophisticated techniques.

Chromatographic Separation Techniques (e.g., HPLC, Flash Chromatography)

The isolation of this compound from the crude extract of Polycitor sp. relies heavily on chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a key technique employed for the final purification steps, utilizing a stationary phase and a mobile phase to separate compounds based on their differing affinities. nih.gov Flash chromatography, a rapid form of preparative column chromatography, is often used for the initial fractionation of the crude extract, allowing for the separation of compounds with significant differences in polarity.

Extraction Protocols and Solvent Systems

The initial step in isolating this compound involves the extraction of the collected ascidian biomass. This is typically achieved by using organic solvents to draw out the desired compounds from the biological material. A common procedure involves the extraction of the freeze-dried and minced tissue with a polar solvent like methanol (B129727) or a mixture of methanol and dichloromethane. The resulting crude extract is then subjected to solvent partitioning, a process that separates compounds based on their solubility in two immiscible liquids, such as ethyl acetate (B1210297) and water. This step helps to remove highly polar and nonpolar impurities, enriching the fraction containing this compound.

Comprehensive Spectroscopic and Diffraction Techniques for this compound Structural Determination

The definitive structure of this compound was established through the application of a suite of powerful spectroscopic and analytical methods. nih.gov

The molecular formula of this compound has been determined to be C₁₀H₁₃NO₂S₃.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂S₃ |

| Molar Mass | 275.4 g/mol |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic techniques are fundamental to elucidating the structure of novel compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provided crucial information about the carbon-hydrogen framework of the molecule. Mass spectrometry was instrumental in determining the molecular weight and elemental composition of the compound.

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. To date, there are no public records of a single-crystal X-ray diffraction analysis for this compound. The structural confirmation has been primarily based on the comprehensive analysis of spectroscopic data.

Biosynthetic Pathways and Genetic Basis of Varacin a Production

Elucidation of Biosynthetic Precursors and Intermediates for Varacin (B3186902) A

Identifying the molecular building blocks and transient molecules involved in the formation of varacin A is a key step in mapping its biosynthetic route.

Isotopic Labeling Studies to Trace Atom Incorporation

Isotopic labeling is a powerful technique used in biosynthesis studies to trace the incorporation of specific atoms from precursor molecules into the final natural product. By feeding organisms isotopically labeled compounds (e.g., with ¹³C or ¹⁵N) and analyzing the resulting labeling pattern in the isolated natural product, researchers can infer which precursor molecules are utilized and how their atoms are rearranged during biosynthesis. nih.govsigmaaldrich.comnih.govrsc.orgbiorxiv.org While specific isotopic labeling studies for this compound biosynthesis are not detailed in the provided results, this methodology is a standard approach for elucidating biosynthetic pathways, particularly for complex natural products like those containing unusual heterocyclic structures. rsc.org

Identification of Biosynthetic Building Blocks (e.g., Tyrosine Derivatives)

Based on the structure of this compound, which contains a substituted aromatic ring and an ethylamine (B1201723) side chain, it is plausible that aromatic amino acids serve as biosynthetic building blocks. Tyrosine, an aromatic amino acid synthesized via the shikimate pathway, is a common precursor for a variety of natural products containing phenolic or catechol moieties and ethylamine side chains. libretexts.orglibretexts.orgconductscience.comnih.gov Although direct experimental evidence specifically linking tyrosine derivatives as precursors to this compound within a biological context is not explicitly detailed in the search results, the structural similarity suggests this as a strong possibility. Many alkaloids and other natural products derived from L-phenylalanine or L-tyrosine incorporate the aromatic ring and associated carbon skeletons into their structures. libretexts.org

Enzymatic Transformations and Catalytic Machinery in this compound Biosynthesis

The assembly of complex natural products like this compound involves a series of enzymatic transformations catalyzed by specialized protein machinery.

Role of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

Polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) are large multi-domain enzyme complexes responsible for the biosynthesis of a vast array of natural products, including polyketides, nonribosomal peptides, and hybrid molecules. nih.govnih.govfrontiersin.org PKSs typically assemble carbon chains from malonyl-CoA or similar extender units, while NRPSs assemble peptides from amino acids. nih.govnih.gov The biosynthesis of hybrid natural products often involves combined PKS-NRPS systems. nih.govnih.gov Given the likely amino acid-derived portion (e.g., from tyrosine) and the potential for polyketide-like assembly in the this compound structure, it is conceivable that PKS and/or NRPS systems, or a hybrid system, are involved in the initial construction of a precursor scaffold. semanticscholar.org While the search results mention PKS and NRPS systems in the context of other natural products and their gene clusters, a direct link to this compound biosynthesis at the enzymatic level is not provided.

Mechanistic Studies of Polythioether Bond Formation (e.g., Pentathiepin Ring Formation)

A defining feature of this compound is its unusual pentathiepin ring, a seven-membered ring containing five sulfur atoms. wikipedia.orgnih.gov The formation of such polysulfur rings in natural products is a complex process. Studies on the synthesis and reactivity of pentathiepins, including varacin, provide insights into potential biological mechanisms. Chemical synthesis of the pentathiepin ring in varacin has been achieved by treating a dithiolate anion precursor with S₂Cl₂. researchgate.netsci-hub.se Mechanistic studies on the decomposition of pentathiepins in the presence of thiols suggest a process involving the opening of the pentathiepin ring and the potential formation of polysulfide ion intermediates and even triatomic sulfur (S₃). cuny.educuny.eduresearchgate.net While these studies focus on the reactivity and decomposition of the pentathiepin ring, they highlight the dynamic nature of the sulfur-sulfur bonds within this structure and the potential for complex sulfur chemistry during its formation in vivo. The enzymatic machinery responsible for the precise incorporation and linkage of five sulfur atoms to form this unique ring system during biosynthesis remains an area requiring further investigation.

Characterization of Tailoring Enzymes (e.g., Halogenases, Methyltransferases)

Beyond the core biosynthetic machinery, tailoring enzymes play a crucial role in modifying the initial scaffold to produce the final natural product. core.ac.uknih.govchemrxiv.orgresearchgate.net These enzymes catalyze a variety of reactions, including halogenation, methylation, oxidation, reduction, and glycosylation, significantly increasing the structural and functional diversity of natural products. nih.govresearchgate.net this compound contains methoxy (B1213986) groups on the aromatic ring, suggesting the involvement of methyltransferases in its biosynthesis. wikipedia.orgnih.gov Methyltransferases catalyze the transfer of a methyl group, often from S-adenosylmethionine (SAM), to a substrate molecule. nih.gov While specific methyltransferases involved in this compound biosynthesis are not identified in the provided information, their presence is highly probable given the methoxylated structure. The potential involvement of other tailoring enzymes, such as those responsible for the introduction of sulfur atoms or further modifications, would be expected in the complete biosynthetic pathway.

Here is a table summarizing some of the key aspects discussed:

| Biosynthetic Stage | Key Processes/Components | Potential Relevance to this compound Biosynthesis |

| Precursor Elucidation | Isotopic Labeling Studies | Used to trace the incorporation of atoms from precursor molecules into this compound. nih.govsigmaaldrich.comnih.govrsc.orgbiorxiv.org |

| Identification of Building Blocks (e.g., Amino Acids) | Tyrosine derivatives are plausible precursors based on the this compound structure. libretexts.orglibretexts.orgconductscience.comnih.gov | |

| Enzymatic Transformations | PKS and NRPS Systems | Potential involvement in the initial synthesis of a carbon skeleton or peptide chain. nih.govnih.govfrontiersin.org |

| Polythioether Bond Formation (Pentathiepin Ring) | Involves complex sulfur chemistry; specific enzymes for biological formation require further study. researchgate.netsci-hub.secuny.educuny.eduresearchgate.net | |

| Tailoring Enzymes (Methyltransferases, Halogenases, etc.) | Methyltransferases likely involved in adding methoxy groups; other tailoring enzymes expected. core.ac.uknih.govchemrxiv.orgresearchgate.net |

Genetic Organization and Regulation of the this compound Biosynthetic Gene Cluster

The biosynthesis of natural products like this compound is carried out by a series of enzymatic reactions, the genes for which are commonly organized into biosynthetic gene clusters (BGCs) in the producing organism's genome. While the precise genetic organization of the this compound biosynthetic gene cluster has not been detailed in the provided search results, BGCs generally contain genes encoding the core biosynthetic enzymes, tailoring enzymes that modify the core structure, transport proteins, and regulatory elements. frontiersin.org The co-linear arrangement of genes within a cluster is often linked to constitutive production of the metabolite. mdpi.com

Genomic Approaches to Identify Gene Clusters

The identification of biosynthetic gene clusters, including those potentially responsible for this compound production, relies heavily on genomic approaches. Genome mining tools are utilized to predict secondary metabolite clusters by searching for characteristic enzymatic domains and gene arrangements. frontiersin.org Comparative genomics can complement these efforts by identifying gene suites present in a producing organism that are absent in closely related non-producers. frontiersin.org Combining genome mining with comparative genomics can help narrow down candidate gene clusters. frontiersin.org Functional genetics approaches, such as gene knockout experiments, are then employed to confirm the involvement of a putative gene cluster in the biosynthesis of the target compound. wikipedia.org, frontiersin.org Putative genes within a cluster are identified and their functions characterized to define the cluster. wikipedia.org Software tools have been developed to automatically identify putative genes by searching for gene families and comparing uncharacterized genes to known ones. wikipedia.org

Specific genomic studies detailing the identification of the this compound biosynthetic gene cluster using these methods were not found in the provided search results.

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The expression of genes within biosynthetic gene clusters is tightly regulated to control the timing and level of natural product production. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional regulation involves transcription factors that bind to specific DNA regions (transcription factor binding sites) in the promoter or enhancer regions of genes, initiating or regulating transcription. qiagen.com This forms a dynamic regulatory network that fine-tunes the timing, amplitude, and tissue-specific expression of pathway genes. nih.gov In bacterial BGCs, global transcription factors may target pathway-specific transcription factors to ensure cluster-wide expression control. biorxiv.org Biosynthetic genes are often co-transcribed in operons to guarantee biosynthesis efficiency. biorxiv.org

Post-transcriptional regulation involves mechanisms that control gene expression after transcription, including alternative splicing, RNA capping, poly-A tail addition, and mRNA stability. frontiersin.org, nih.gov While less studied than transcriptional regulation in the context of secondary metabolism, post-transcriptional mechanisms can play important roles in regulating biosynthetic pathways. nih.gov, frontiersin.org, mdpi.com For example, small RNAs (sRNAs) and RNA-binding proteins can be involved in the post-transcriptional control of gene expression related to the synthesis of certain compounds. mdpi.com, nih.gov

Specific details regarding the transcriptional and post-transcriptional regulation of this compound biosynthesis were not available in the provided search results.

Biosynthetic Engineering and Pathway Diversification Strategies for this compound

Biosynthetic engineering and pathway diversification strategies aim to manipulate the genetic machinery of natural product biosynthesis to improve production yields or generate novel analog compounds.

Genetic Manipulation for Analog Production

Genetic manipulation techniques can be applied to biosynthetic gene clusters to generate structural analogs of natural products. By modifying specific genes within the cluster, particularly those encoding tailoring enzymes, it is possible to alter the biosynthetic process and produce modified versions of the molecule. nih.gov Techniques such as site-directed mutagenesis, gene deletions, or the introduction of genes from other pathways can lead to the production of novel compounds with potentially altered biological activities. nih.gov, frontiersin.org, mdpi.com, addgene.org This approach, often part of metabolic engineering, provides a means to diversify the chemical space accessible through natural product biosynthesis. nih.gov

Research specifically detailing the genetic manipulation of the this compound biosynthetic pathway for analog production was not available in the provided search results.

Molecular and Cellular Mechanisms of Action of Varacin a

Identification of Direct Molecular Targets of Varacin (B3186902) A

The biological effects of Varacin A are predicated on its interaction with specific cellular components. Research has focused on identifying its direct molecular targets, which include both proteins and nucleic acids.

While direct protein-ligand interaction studies such as binding assays or affinity proteomics specifically for this compound are not extensively documented in the current body of scientific literature, computational analyses of closely related compounds have offered valuable insights. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzopentathiepin-6-amines, a class of compounds to which this compound belongs, have suggested that bacterial DNA ligase may be a potential molecular target. nih.gov This interaction is predicted based on the structural and electronic properties of the benzopentathiepin core.

A significant aspect of this compound's mechanism of action involves its direct interaction with nucleic acids. Studies have demonstrated that this compound and its analogs are capable of causing DNA cleavage. nih.gov This activity is notably enhanced in acidic environments and in the presence of thiols, suggesting a mechanism that may be particularly effective in the microenvironment of tumor cells, which is often more acidic than that of normal tissues.

Further investigation into a synthetic analog, Varacin-1 (VCA-1), has provided more detailed insights into this process. Treatment of cells with VCA-1 leads to the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. nih.gov The formation of γ-H2AX is a well-established marker of DNA double-strand breaks, thus confirming that Varacin analogs can induce this specific and highly cytotoxic form of DNA damage.

Table 1: Nucleic Acid Interaction of this compound and its Analogs

| Compound | Interaction Type | Key Findings | References |

|---|---|---|---|

| This compound | DNA Cleavage | Activity is promoted by acidic conditions and the presence of thiols. | nih.gov |

| Varacin-1 (VCA-1) | DNA Double-Strand Breaks | Induces the phosphorylation of H2AX to form γ-H2AX, a marker of double-strand breaks. | nih.gov |

Research into the enzymatic targets of this compound's structural analogs has identified a key enzyme in the central nervous system. The synthetic benzopentathiepin TC-2153, an analog of Varacin, has been identified as a potent inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP). nih.govnih.gov STEP is a brain-specific protein tyrosine phosphatase implicated in several neurodegenerative disorders.

TC-2153 inhibits STEP with a half-maximal inhibitory concentration (IC50) of 24.6 nM. plos.org The mechanism of inhibition involves the formation of a reversible covalent bond between the cyclic polysulfide pharmacophore of TC-2153 and the catalytic cysteine residue within the active site of STEP. plos.org This targeted inhibition highlights a specific enzymatic interaction for the benzopentathiepin class of molecules.

Modulation of Intracellular Signaling Pathways by this compound

Beyond its direct interactions with molecular targets, this compound and its analogs can modulate various intracellular signaling pathways, leading to a cascade of cellular responses.

The inhibition of the phosphatase STEP by the Varacin analog TC-2153 has direct consequences on downstream kinase signaling cascades. STEP is known to dephosphorylate and thereby inactivate several protein kinases, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the proline-rich tyrosine kinase 2 (Pyk2). nih.govnsf.gov

By inhibiting STEP, TC-2153 leads to an increase in the tyrosine phosphorylation of these kinase substrates. plos.org This elevated phosphorylation translates to an increase in the activity of the ERK1/2 and Pyk2 signaling pathways. These findings demonstrate that benzopentathiepins can indirectly activate kinase cascades by inhibiting a key regulatory phosphatase.

Table 2: Effect of Varacin Analog TC-2153 on Kinase Phosphorylation

| Kinase | Effect of TC-2153 | Mechanism | References |

|---|---|---|---|

| ERK1/2 | Increased Tyrosine Phosphorylation | Inhibition of STEP, a phosphatase that dephosphorylates ERK1/2. | nih.govplos.org |

| Pyk2 | Increased Tyrosine Phosphorylation | Inhibition of STEP, a phosphatase that dephosphorylates Pyk2. | nih.govplos.org |

The influence of Varacin analogs extends to the regulation of gene expression. Studies involving the synthetic analog TC-2153 have demonstrated its ability to modulate the transcription of specific genes implicated in neuronal function and inflammation.

Chronic administration of TC-2153 has been shown to significantly increase the messenger RNA (mRNA) levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Concurrently, TC-2153 treatment leads to a decrease in the mRNA levels of the Interleukin-6 signal transducer (IL6ST), also known as gp130. IL6ST is a shared receptor component for the IL-6 family of cytokines, which are involved in inflammatory and immune responses. This dual regulation of BDNF and IL6ST expression suggests a potential role for Varacin analogs in modulating neurotrophic and inflammatory pathways at the transcriptional level.

Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Generation)

A primary mechanism in the cytotoxic action of the Varacin analog, Varacin-1 (VCA-1), is the induction of significant cellular stress through the generation of Reactive Oxygen Species (ROS). nih.govnih.gov In vitro studies have demonstrated that treatment with VCA-1 leads to a marked enhancement of intracellular ROS levels. nih.gov This elevation of ROS is a critical event that initiates subsequent cellular consequences, including the activation of cell death pathways. nih.gov

The production of ROS by VCA-1 appears to be independent of the tumor suppressor protein p53. nih.gov This was established in studies using paired cancer cell lines, one with wild-type p53 (p53-WT) and another with p53 knocked out (p53-KO). VCA-1 treatment resulted in increased ROS levels in both cell types, indicating that the mechanism for ROS generation does not rely on p53 signaling pathways. nih.gov

This ROS-inducing capability is believed to be associated with the unique trithiol 1-oxide functional group characteristic of the Varacin family. nih.gov The introduction of these highly reactive oxygen molecules into the cellular environment disrupts the normal redox balance, leading to oxidative stress. The role of ROS in VCA-1-induced cell death is confirmed by experiments where the use of an antioxidant, N-acetyl cysteine (NAC), effectively abolishes the VCA-1-induced increase in ROS levels and provides protection to the cells against apoptosis. nih.gov

Cellular Consequences of this compound Exposure (in vitro studies)

While the induction of apoptosis by Varacin analogs is well-documented, specific, detailed studies on the perturbation of cell cycle phases (e.g., arrest at G1, S, or G2/M checkpoints) by Varacin-1 (VCA-1) are not extensively reported in the reviewed literature. Broader studies on the parent benzopentathiepin chemical class have shown that some derivatives can induce a G2/M arrest in certain cancer cell lines. However, this effect appears to be dependent on the specific chemical structure fused to the sulfur ring.

Varacin-1 (VCA-1) is a potent inducer of apoptotic cell death through a pathway that is notably independent of p53 status. nih.govnih.gov This has significant therapeutic implications, as many cancers possess mutations in the p53 gene, rendering them resistant to conventional chemotherapies that rely on functional p53 to trigger apoptosis. nih.gov The efficacy of VCA-1 in both p53-wild-type and p53-knockout cancer cells highlights its potential for treating such resistant cancers. nih.govnih.gov

Key findings from in vitro studies on VCA-1-induced apoptosis are summarized in the table below:

| Cell Line Panel | p53 Status | Outcome of VCA-1 Treatment | Reference |

| HCT116 Colon Cancer | Wild-Type vs. Knockout | Similar levels of dose-dependent apoptosis induced in both cell lines. | nih.govnih.gov |

| U2OS vs. Saos2 Osteosarcoma | Expressing vs. Deficient | Similar levels of dose-dependent apoptosis induced in both cell lines. | nih.govnih.gov |

The molecular mechanism of VCA-1-induced apoptosis primarily involves the extrinsic apoptosis pathway . nih.gov This is characterized by the time-dependent cleavage and activation of caspase-8, the initiator caspase in this pathway. nih.gov Activation of caspase-8 subsequently leads to the cleavage of the executioner caspase, caspase-3. nih.gov Interestingly, the intrinsic pathway initiator, caspase-9, does not appear to be significantly activated. nih.gov

A crucial downstream event in this pathway is the reduction of the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov VCA-1 treatment leads to a decrease in XIAP levels, and the forced overexpression of XIAP has been shown to markedly prevent VCA-1-induced apoptosis. nih.gov This establishes the reduction of XIAP as an essential step in the cell death process. Further investigation revealed that this reduction in XIAP is mediated by the generation of ROS, as pretreatment with the antioxidant N-acetyl cysteine, but not a general caspase inhibitor, could prevent the VCA-1-induced decrease in XIAP. nih.gov

Exposure of cancer cells to Varacin-1 (VCA-1) results in distinct morphological changes characteristic of apoptosis. nih.gov These changes can be observed and quantified using standard cytological techniques. Under phase-contrast microscopy, treated cells exhibit features of cell death. nih.gov More definitive evidence comes from the use of nuclear staining, such as Hoechst staining. nih.gov This technique reveals chromatin condensation, a hallmark of apoptosis, in the nuclei of cells following treatment with VCA-1. nih.gov These morphological alterations provide visual confirmation of the biochemical data indicating the induction of an apoptotic cell death program.

Comparative Mechanistic Studies with Related Sulfur-Containing Natural Products

The mechanism of action of Varacin-1 is rooted in the chemistry of its benzopentathiepin-related core, a feature that distinguishes the Varacin family from many other natural products. The cytotoxicity of Varacins is linked to their unique polysulfide ring system, which can generate reactive sulfur species and induce high levels of oxidative stress. nih.gov

This general mechanism—the induction of cell death via overwhelming oxidative stress—is a strategy employed by various other classes of natural products. nih.gov However, the specific chemistry of the Varacins is noteworthy. Theoretical studies on the parent compound, Varacin, suggest that its pentathiepin ring may decompose to release a triatomic sulfur intermediate (S₃). This S₃ unit transfer is a novel proposed mechanism that differs from the release of diatomic sulfur (S₂) suggested for other polysulfides.

The ability of Varacin C and its analog VCA-1 to cause DNA damage is another key feature of their bioactivity. nih.govnih.gov This activity is reportedly enhanced under acidic conditions, which is relevant as the microenvironment of tumors is often more acidic than that of normal tissues. nih.govnih.gov This acid-promoted activity provides a potential mechanism for tumor-selective cytotoxicity, a desirable trait for anticancer agents. While many natural products exert their effects through DNA damage, the specific acid-promoted and photo-induced nature of the damage caused by Varacin C is a distinguishing characteristic. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Varacin a Analogues

Systematic Elucidation of Pharmacophoric Elements in Varacin (B3186902) A

Systematic studies have aimed to identify the pharmacophoric elements of varacin A – the essential features of its molecular structure that are responsible for its biological activity. rsc.orgijpsdronline.com This involves understanding how different parts of the molecule contribute to its interaction with biological targets.

Influence of the Benzopentathiepin Ring System on Biological Activity

The benzopentathiepin ring system is a defining feature of this compound and is considered critical for its biological effects. wikipedia.orgnih.gov This unusual polysulfur moiety is known to react with DNA, which is thought to contribute to its antimicrobial and antitumour properties. wikipedia.org Studies on pentathiepins in general indicate that the intact pentathiepin ring is necessary for antiproliferative activity. researchgate.net The specific chemical structure fused to the sulfur ring can modulate the biological effects of pentathiepins. researchgate.net

Role of Peripheral Substituents (e.g., Halogenation, Alkyl Chains) on Activity and Selectivity

Peripheral substituents on the this compound scaffold can significantly influence its activity and selectivity. For instance, studies on synthetic analogues of natural varacins with polysulfide groups have explored the impact of modifications. One study found that a trifluoroacetamide (B147638) analogue demonstrated high antibacterial activity against Staphylococcus aureus (MRSA strain) and was also highly active against the fungus Candida albicans. researchgate.net Another analogue containing a morpholine (B109124) substituent showed the highest activity against the fungus Cryptococcus neoformans. researchgate.net These findings highlight how changes to the peripheral groups can alter the spectrum and potency of activity.

The length and nature of alkyl chains in related compounds have also been shown to play a crucial role in biological activity, particularly in antimicrobial agents. edx.orgmdpi.com Activity often increases with increasing alkyl chain length up to a certain point, after which it may decrease. edx.org This is often attributed to the influence of the alkyl chain on factors like lipophilicity and the ability of the molecule to interact with biological membranes or fit into binding pockets. edx.orgnih.gov While specific detailed data on the impact of varying alkyl chain lengths directly on this compound activity were not extensively available in the provided context, the general principle observed in other compound classes with alkyl substituents is relevant for the rational design of this compound analogues.

Impact of Stereochemistry and Planar Chirality

Rational Design and Synthesis of this compound Analogues with Modified Activities

Rational design and synthesis of this compound analogues are pursued to create compounds with improved pharmacological properties, such as enhanced potency, selectivity, or altered mechanisms of action. the-scientist.comu-tokyo.ac.jp This process is guided by the understanding gained from SAR studies.

Strategies for Enhancing Molecular Target Specificity

Enhancing molecular target specificity involves designing analogues that interact more selectively with a particular biological target, potentially reducing off-target effects and toxicity. sussex-research.comtrilinkbiotech.com Strategies can include subtle modifications to the this compound structure to optimize interactions with the binding site of the intended target while minimizing interactions with other biomolecules. This might involve altering the shape, size, or electronic properties of the molecule or introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein or DNA. Although specific examples for this compound targeting were not detailed, general strategies in medicinal chemistry for enhancing specificity include exploring different substituents, modifying the linker regions if present, and utilizing computational modeling to predict binding interactions.

Bioisosteric Modifications and Scaffold Hopping

Bioisosteric modifications and scaffold hopping are key strategies in rational drug design to create analogues with altered properties while retaining desired biological activity. u-tokyo.ac.jpbaranlab.orgdrugdesign.org Bioisosterism involves replacing a functional group or atom with another that has similar physical and chemical properties, aiming to maintain the biological activity while potentially improving pharmacokinetic properties or overcoming patent issues. u-tokyo.ac.jpdrugdesign.orgrjpdft.com For this compound, this could involve replacing parts of the molecule, while aiming to preserve the crucial interactions mediated by the benzopentathiepin ring or the aminoethyl side chain.

Scaffold hopping, a more radical approach, involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining the essential pharmacophoric elements responsible for activity. biosolveit.denih.govuniroma1.itniper.gov.in This can lead to novel chemical entities with similar biological activity but potentially improved properties or distinct intellectual property profiles. biosolveit.denih.govuniroma1.itniper.gov.in Given the unique benzopentathiepin core of this compound, scaffold hopping efforts might explore alternative ring systems or linkers that can mimic the spatial arrangement and electronic properties of the polysulfide chain and the fused benzene (B151609) ring, while maintaining the interaction with biological targets like DNA or specific proteins. wikipedia.orgresearchgate.net For instance, exploring other sulfur-containing ring systems or rigid linkers could be considered.

Studies on varacin C, an analogue with a trithiol 1-oxide functionality, demonstrate the synthesis and evaluation of varacin analogues for their anticancer potential. nih.gov This indicates ongoing efforts in designing and synthesizing compounds structurally related to this compound to explore their biological activities and potential therapeutic applications. nih.gov

Probes and Tools for Mechanistic Investigations (e.g., Radiolabeled or Fluorescent Analogues)

To fully understand how this compound exerts its biological effects, researchers utilize probes and tools that allow for the investigation of its mechanism of action at a molecular level. These tools often involve modifying this compound or its analogues with labels that can be easily detected.

Radiolabeled analogues, where one or more atoms are replaced by a radioactive isotope, can be used to track the compound's distribution in biological systems, study its binding to target molecules, and investigate its metabolic fate. For example, radiolabeled ligands are used in binding assays to determine the affinity and occupancy of a target protein glenresearch.com.

Fluorescent analogues incorporate a fluorophore, a molecule that emits light at a specific wavelength after excitation. These probes are valuable for visualizing the compound's localization within cells or tissues, studying its interaction with cellular components, and monitoring dynamic processes related to its activity. Fluorescent probes are widely used in biological investigations, including cell binding assays and studies of molecular interactions glenresearch.comnih.govsemanticscholar.orgdtic.mil. The design of fluorescent probes often considers how environmental factors, such as viscosity, can affect their fluorescence properties, providing insights into the probe's microenvironment nih.gov.

While specific examples of radiolabeled or fluorescent this compound analogues are not detailed in the provided search results, the general principles of using such probes for mechanistic investigations of bioactive compounds are well-established in drug discovery and chemical biology glenresearch.comsemanticscholar.orgresearchgate.net. These tools are essential for elucidating target engagement, cellular uptake, and downstream biological pathways affected by this compound.

Computational Approaches in this compound SAR Analysis

Computational methods play a significant role in modern SAR analysis and the rational design of this compound analogues. These in silico techniques can complement experimental studies by providing insights into molecular interactions, predicting activity, and prioritizing compounds for synthesis and testing mdpi.com. Computational approaches can help to make the discovery of new leads more efficient and reveal mechanisms of action mdpi.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand), such as this compound or its analogues, to a biological target, typically a protein openaccessjournals.comnih.gov. By simulating the binding process in silico, docking provides valuable insights into the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the formation of the ligand-target complex openaccessjournals.combiotechrep.ir. This information is crucial for understanding how structural modifications to this compound might affect its binding to its molecular target(s). Molecular docking is considered a foundational tool in computational drug discovery mdpi.com.

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of the ligand-target complex nih.govmdpi.com. MD simulations provide a more realistic picture of the dynamic nature of molecular interactions, accounting for the flexibility of both the ligand and the target protein and the influence of the surrounding environment (e.g., solvent) nih.govbiotechrep.irmdpi.com. These simulations can help to assess the stability of the binding pose predicted by docking, identify key residues involved in the interaction over time, and provide a deeper understanding of the binding mechanism biotechrep.irmdpi.com. Analyzing parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD simulations can provide insights into the conformational stability of the protein-ligand complex nih.govbiotechrep.ir.

Computational tools like AutoDock and Desmond are commonly used for molecular docking and dynamics simulations, respectively nih.govbiotechrep.ir. These methods enable the visualization of ligand-target interactions and help identify compounds that are predicted to bind efficiently to the target nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity wikipedia.orgprotoqsar.com. QSAR models use numerical descriptors that represent different aspects of molecular structure and properties to build predictive models wikipedia.orgprotoqsar.comnih.gov. These models can be used to predict the activity of new, untested this compound analogues based solely on their structures, thus guiding the design and prioritization of compounds for synthesis wikipedia.orgprotoqsar.com.

The development of a QSAR model typically involves selecting a dataset of compounds with known structures and activities, calculating molecular descriptors for these compounds, and then using statistical or machine learning techniques to build a model that correlates the descriptors with the activity wikipedia.orgprotoqsar.comnih.gov. Various descriptors can be used, ranging from simple counts of atoms or functional groups to more complex 2D and 3D descriptors protoqsar.comnih.gov. QSAR models can be regression models (predicting a continuous activity value) or classification models (predicting whether a compound is active or inactive) wikipedia.orgresearchgate.net.

QSAR analysis can provide insights into which structural features are important for the observed activity of this compound and its analogues optibrium.com. By analyzing the model, researchers can identify key descriptors that contribute significantly to the predicted activity, which can inform the design of new compounds with enhanced properties protoqsar.com. QSAR modeling is a widely used technique in drug discovery and cheminformatics wikipedia.orgprotoqsar.comresearchgate.net.

Virtual Screening and In Silico Prioritization of this compound Scaffolds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential hits that are likely to bind to a target or possess a desired activity researchgate.netbiorxiv.org. VS can be particularly useful in the context of this compound by allowing researchers to explore a vast chemical space and prioritize compounds or scaffolds for further investigation biorxiv.orgcore.ac.uk.

Ligand-based virtual screening methods utilize information from known active compounds, such as this compound, to find similar molecules in databases mdpi.comresearchgate.net. Similarity can be assessed based on 2D or 3D structural features, molecular fingerprints, or pharmacophore models nih.govresearchgate.netsailife.com. Shape-based screening is another ligand-based approach that identifies molecules with similar shapes to known inhibitors core.ac.uk.

Structure-based virtual screening methods, on the other hand, utilize the 3D structure of the biological target (if known) to dock libraries of compounds and estimate their binding affinity openaccessjournals.comsailife.com. Compounds that are predicted to bind strongly to the target are then prioritized openaccessjournals.com.

Virtual screening can lead to the identification of novel molecular scaffolds with potential activity, even if they are structurally different from the original this compound scaffold (scaffold hopping) core.ac.uksailife.comafricanjournalofbiomedicalresearch.com. By applying various computational filters and scoring functions, researchers can rank potential candidates and select a smaller, more focused subset of compounds for experimental testing, significantly accelerating the hit identification process researchgate.netbiorxiv.orgcore.ac.uk. Deep learning models are increasingly being used in virtual screening to predict biological activity and prioritize compounds biorxiv.org.

Ecological and Biotechnological Significance of Varacin a

Role of Varacin (B3186902) A in Marine Chemical Ecology

Marine organisms exist in a highly competitive environment, where chemical interactions play a crucial role in survival and community structure. researchgate.netwikipedia.org These interactions, collectively known as marine chemical ecology, involve the production and release of secondary metabolites that mediate relationships between organisms. researchgate.netresearchgate.net Varacin A, as a bioactive compound produced by marine invertebrates, is implicated in these complex ecological dynamics.

Allelopathic Interactions with Other Marine Organisms

Allelopathy involves the production of biomolecules by one organism that influence the growth, reproduction, or survival of other organisms. researchgate.netbibliotekanauki.plmdpi.com In marine ecosystems, allelopathic interactions occur between various organisms, including bacteria, cyanobacteria, dinoflagellates, and macroalgae, influencing community dynamics and species succession. researchgate.netbibliotekanauki.plplos.org The potent biological activity of this compound suggests it could be involved in allelopathic interactions, potentially inhibiting the growth or activity of competing organisms in the marine environment, such as bacteria, algae, or other sessile invertebrates vying for space. researchgate.netresearchgate.net While specific studies on this compound's allelopathic effects were not found in the provided results, the general principle of marine organisms using bioactive compounds for competitive advantage through allelopathy is well-established. researchgate.netresearchgate.netmdpi.com

Biotechnological Potential of this compound-Producing Organisms

Marine organisms, particularly invertebrates and their associated microbes, are a rich source of structurally diverse and biologically active secondary metabolites with significant biotechnological potential. the-scientist.comunibuc.romdpi.com The potent activities of compounds like this compound make the organisms that produce them attractive targets for biotechnological exploration aimed at sustainable production. nih.gov

Optimization of Fermentation and Cultivation Methods for Sustainable Production

Obtaining sufficient quantities of marine natural products for research and potential application often requires developing methods for their sustainable production, as direct harvesting from the environment can be ecologically damaging. researchgate.net Fermentation and cultivation of the producing organisms or their associated microbes offer a promising alternative. tftak.euscs-europe.net Optimizing fermentation and cultivation methods involves manipulating various parameters such as nutrient medium composition, temperature, pH, aeration, and inoculation size to maximize the yield of the desired compound. tftak.euscs-europe.netmicrobiologyjournal.orgmdpi.com While specific details on the optimization of this compound production through fermentation were not found, general principles of bioprocess optimization, including medium composition and culture conditions, are widely applied to enhance the production of various microbial metabolites. tftak.eumicrobiologyjournal.orgmdpi.comscialert.net Techniques like response surface methodology and mathematical planning are employed to identify optimal conditions for microbial growth and product accumulation. microbiologyjournal.orgmdpi.com

Metabolic Engineering for Enhanced this compound Yields

Metabolic engineering involves the targeted modification of cellular metabolic pathways to improve the production of specific compounds. nih.govwikipedia.orgjmb.or.kr This can include overexpressing key enzymes in the biosynthetic pathway, blocking competing pathways, or introducing heterologous genes. wikipedia.org For complex natural products like this compound, understanding the biosynthetic pathway is a crucial first step for applying metabolic engineering strategies. While the specific metabolic engineering approaches for this compound were not detailed in the search results, the field of metabolic engineering has demonstrated success in enhancing the yields of various metabolites in microorganisms. nih.govwikipedia.orgjmb.or.krfrontiersin.orgnih.gov By manipulating the genetic and regulatory processes within the producing organism, it may be possible to redirect metabolic flux towards increased this compound biosynthesis, thereby improving production yields for potential biotechnological applications. wikipedia.orgjmb.or.kr

Future Research Directions and Unexplored Avenues for Varacin a Studies

Advancements in Microscale Isolation and Structure Elucidation of Minor Varacin (B3186902) A Analogues

The chemical diversity of Varacin A analogues produced by marine organisms often includes minor constituents present in minute quantities. These minor analogues are a valuable source of novel chemical scaffolds and can provide crucial insights into structure-activity relationships (SAR). However, their low abundance presents a significant challenge for isolation and structural characterization using traditional methods. Future research will increasingly rely on cutting-edge microscale analytical techniques to overcome these limitations.

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are particularly well-suited for this purpose. springernature.comnih.govresearchgate.net Techniques such as High-Performance Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the online separation and structural analysis of compounds from complex mixtures, minimizing sample handling and the risk of degradation. springernature.comnih.gov For the isolation of minor this compound analogues, the integration of these hyphenated techniques will be crucial.

Modern NMR spectroscopy, with its high sensitivity and the availability of various 2D NMR experiments, is a powerful tool for the de novo structure elucidation of natural products, even with limited sample amounts. nih.govnorthwestern.educlariant.com In combination with high-resolution mass spectrometry (HRMS) for accurate mass determination, the complete chemical structure of novel this compound analogues can be determined from microgram-level samples.

Table 1: Advanced Analytical Techniques for Minor this compound Analogue Studies

| Technique | Application in this compound Research | Potential Insights |

|---|---|---|

| HPLC-NMR | Online separation and structural analysis of minor analogues from crude extracts. | Rapid identification of novel this compound scaffolds without the need for extensive purification. |

| LC-MS/MS | Sensitive detection and fragmentation analysis for structural confirmation. | Elucidation of substitution patterns and stereochemistry of minor analogues. |

| Cryoprobe NMR | Increased sensitivity for NMR analysis of mass-limited samples. | Detailed structural information from sub-milligram quantities of isolated compounds. |

Deeper Insights into this compound Biosynthesis and Pathway Engineering for Structural Diversity

Understanding the biosynthetic pathway of this compound is fundamental to harnessing its full chemical and therapeutic potential. While the exact biosynthetic gene cluster for this compound has not yet been reported, its structure, featuring a dopamine-derived core and a polysulfide ring, suggests a hybrid biosynthetic pathway likely involving enzymes such as Polyketide Synthases (PKSs) and Nonribosomal Peptide Synthetases (NRPSs). nih.govdtu.dkfrontiersin.orgebi.ac.ukresearchgate.net These enzymatic assembly lines are responsible for the biosynthesis of a vast array of structurally complex and biologically active natural products. nih.govdtu.dkfrontiersin.orgebi.ac.ukresearchgate.net The incorporation of sulfur atoms into natural products is a fascinating area of biosynthesis, with dedicated enzymatic machinery for sulfur transfer and modification. nih.goveurekalert.orgnih.govmdpi.commdpi.commdpi.com

Future research should focus on identifying and characterizing the this compound biosynthetic gene cluster from its marine source organism. This would involve genome sequencing and bioinformatic analysis to locate the PKS/NRPS genes and other associated tailoring enzymes responsible for the unique structural features of this compound. Once the gene cluster is identified, heterologous expression in a suitable host organism could confirm its role in this compound production and provide a platform for pathway engineering.

Pathway engineering offers the exciting prospect of generating novel this compound analogues with improved therapeutic properties. By manipulating the biosynthetic enzymes, it may be possible to:

Introduce different starter or extender units to modify the aromatic core.

Alter the degree of oxidation or reduction of the polyketide chain.

Modify the length and composition of the polysulfide ring.

Introduce new functional groups through the action of tailoring enzymes.

This approach, termed "mutasynthesis," could lead to the creation of a library of novel this compound derivatives that would be difficult to access through traditional chemical synthesis, thereby expanding the chemical space for drug discovery. nih.gov

Development of Green Chemistry-Compliant Synthetic Routes to this compound

While the total synthesis of this compound has been achieved, future efforts should be directed towards developing more environmentally benign and sustainable synthetic routes. tandfonline.com The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. amanote.comresearchgate.netpageplace.de Applying these principles to the synthesis of this compound would not only minimize its environmental impact but also enhance the efficiency and cost-effectiveness of its production.

Key areas for the development of green synthetic routes for this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Reactions: Employing catalytic methods, including biocatalysis, to replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Energy Efficiency: Utilizing energy-efficient synthetic methods such as microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times.

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemicals.

The development of a green and scalable synthesis of this compound is a critical step towards its potential clinical development and commercialization.

Discovery of Novel Molecular Targets and Mechanistic Paradigms for this compound

The anticancer activity of this compound and its analogues has been primarily attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.govnih.gov Studies on the analogue Varacin-1 have shown that it induces p53-independent apoptosis via the extrinsic pathway, involving the activation of caspase-8 and the reduction of X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov This ROS-mediated mechanism provides a solid foundation for understanding its cytotoxicity.

However, it is plausible that this compound interacts with other cellular targets to exert its full range of biological effects. The discovery of novel molecular targets would not only provide a more comprehensive understanding of its mechanism of action but could also open up new therapeutic applications. Future research in this area should employ a multi-pronged approach:

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify direct binding partners of this compound within the cell. nih.govnih.govmdpi.com

Pathway Analysis: Employing systems biology approaches, including transcriptomics and proteomics, to identify cellular pathways that are significantly perturbed by this compound treatment.

In Silico Target Prediction: Using computational methods to predict potential protein targets based on the chemical structure of this compound and its similarity to known bioactive compounds.

A deeper understanding of the molecular targets and signaling pathways modulated by this compound will be instrumental in optimizing its therapeutic index and identifying patient populations that are most likely to respond to treatment. researchgate.netnih.govfrontiersin.orgmdpi.comyoutube.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the rapid analysis of large datasets and the generation of predictive models. nih.govacs.orgrsc.orgresearchgate.net The integration of these computational tools into this compound research holds immense promise for accelerating the discovery of new analogues and elucidating their therapeutic potential.

Predictive Modeling for SAR and Target Prediction

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound analogues based on their chemical structures. nih.gov By training ML algorithms on a dataset of known this compound derivatives and their corresponding biological activities, it is possible to build predictive models that can:

Identify the key structural features that contribute to anticancer potency.

Predict the activity of virtual or newly synthesized analogues.

Guide the design of more potent and selective compounds.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| QSAR Modeling | Develops predictive models that correlate chemical structure with biological activity. | Accelerates the identification of potent this compound analogues and guides lead optimization. |

| Target Prediction | Predicts potential protein targets based on the chemical structure of this compound. | Facilitates the discovery of novel mechanisms of action and new therapeutic indications. |

Automated Synthesis Planning for this compound Analogues

Recent advances in AI have led to the development of sophisticated retrosynthesis software that can propose viable synthetic routes for complex molecules. synthiaonline.comsynthiaonline.comcas.orgwikipedia.org These programs utilize vast databases of chemical reactions and machine learning algorithms to identify the most efficient and practical pathways for chemical synthesis. Applying these tools to this compound and its analogues could:

Generate novel and more efficient synthetic routes.

Identify alternative starting materials and reagents.

Facilitate the synthesis of previously inaccessible analogues.

Q & A

Q. What are the key structural features of Varacin A, and how do they influence its biological activity?

this compound contains a unique pentathiepin ring (five sulfur atoms) and a benzannulated structure with methoxy groups. Its antifungal (against Candida albicans) and antitumor activity (e.g., colon cancer cells) are attributed to its ability to interact with DNA, potentially inducing strand breaks or crosslinking . The sulfur-rich structure enhances redox activity, which may contribute to DNA disruption. Structural verification relies on NMR, IR, and HPLC-MS, as demonstrated in its 11-step synthesis .

Q. What experimental methods are critical for synthesizing this compound, and what challenges arise during synthesis?

The 11-step synthesis by Behar and Danishefsky involves:

- Strategic placement of methoxy groups on a diene precursor.

- Sequential addition of sulfur atoms via CS₂ and ClSx reagents. Key challenges include:

- Instability of sulfur rings under standard conditions.

- Competing reactions during sulfuration steps, requiring precise temperature/pH control.

- Final purification via reverse-phase HPLC to isolate the bioactive conformation .

Q. How can researchers validate the identity and purity of synthesized this compound?

- Analytical Techniques :

- NMR (¹H/¹³C) to confirm ring structure and substituents.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis or MS detection for purity assessment (>95% recommended for biological assays).

Advanced Research Questions

Q. What methodological strategies address contradictions in reported mechanisms of action for this compound?

Discrepancies exist between studies proposing DNA intercalation vs. redox-mediated cytotoxicity. To resolve this:

- Comparative Assays : Perform comet assays (DNA damage) alongside ROS detection (e.g., DCFH-DA staining) in the same cell line.

- Knockdown Models : Use CRISPR/Cas9 to silence DNA repair enzymes (e.g., PARP-1) or antioxidant pathways (e.g., NRF2) to isolate mechanisms.

- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies and identify confounding variables (e.g., cell type differences) .

Q. How can researchers optimize this compound derivatives for improved pharmacokinetics without compromising bioactivity?

- Structure-Activity Relationship (SAR) Workflow :

Modification Sites : Replace methoxy groups with halogenated or alkyl substituents to enhance membrane permeability.

Sulfur Ring Stability : Introduce steric hindrance (e.g., methyl groups) adjacent to the pentathiepin ring to reduce premature degradation.

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal CYP51 or tumor-related topoisomerases.

Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in fungal vs. tumor cell lines?

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to distinguish cell-type-specific response patterns (e.g., metabolic vs. genomic stress pathways).

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to quantify potency (EC₅₀) and efficacy (Emax) differences.

- Reproducibility Checks : Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize variability, as recommended by Cochrane guidelines .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Detailed Protocols : Document synthesis conditions (e.g., reaction time, solvent purity) and biological assay parameters (e.g., cell passage number, serum concentration).

- Negative Controls : Include untreated cells and inert analogs (e.g., sulfur-free derivatives) to isolate this compound-specific effects.

- Data Transparency : Share raw spectral data (NMR, MS) and dose-response curves in supplementary materials, adhering to FAIR principles .

Q. What literature search strategies effectively identify high-impact studies on this compound?

- Databases : Prioritize PubMed, Web of Science, and ACS Publications using Boolean terms:

- (this compound OR pentathiepin) AND (antifungal OR antitumor OR synthesis).

Contradiction Resolution & Peer Review

Q. How should researchers address conflicting data on this compound’s toxicity profile?

- Tiered Testing :

In Vitro : Compare cytotoxicity in primary vs. immortalized cells (e.g., HCEC vs. HCT116).

In Vivo : Conduct acute toxicity studies in zebrafish or rodents, monitoring liver/kidney biomarkers (e.g., ALT, creatinine).

Q. What peer-review criteria are critical for evaluating this compound research submissions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.